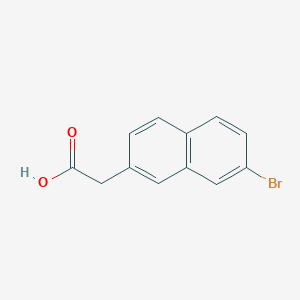

7-broMo-2-naphthylacetic acid

Descripción

7-Bromo-2-naphthylacetic acid is a brominated derivative of 2-naphthylacetic acid (NAA), a compound widely studied for its role as a synthetic auxin in plant growth regulation.

Propiedades

Fórmula molecular |

C12H9BrO2 |

|---|---|

Peso molecular |

265.10 g/mol |

Nombre IUPAC |

2-(7-bromonaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C12H9BrO2/c13-11-4-3-9-2-1-8(6-12(14)15)5-10(9)7-11/h1-5,7H,6H2,(H,14,15) |

Clave InChI |

XCQHMTCCNRBFKE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=C1C=CC(=C2)Br)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 7-bromo-2-naftilacético típicamente implica la bromación del ácido 2-naftilacético. Un método común incluye el uso de bromo o N-bromosuccinimida (NBS) como agente bromante. La reacción generalmente se lleva a cabo en un disolvente inerte como tetracloruro de carbono o cloroformo, bajo condiciones controladas de temperatura para garantizar la bromación selectiva en la posición 7.

Métodos de producción industrial: A escala industrial, la producción de ácido 7-bromo-2-naftilacético puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, son cruciales para la síntesis a gran escala.

Tipos de reacciones:

Oxidación: El ácido 7-bromo-2-naftilacético puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.

Reducción: La reducción del átomo de bromo se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o la hidrogenación catalítica, lo que da como resultado la formación de ácido 2-naftilacético.

Sustitución: El átomo de bromo en el ácido 7-bromo-2-naftilacético puede ser sustituido por nucleófilos en reacciones como la sustitución aromática nucleófila, utilizando reactivos como el metóxido de sodio o el amoníaco.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio alcalino.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Metóxido de sodio en metanol.

Productos principales:

Oxidación: Derivados del ácido 2-naftilacético.

Reducción: Ácido 2-naftilacético.

Sustitución: Varios ácidos naftilacéticos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Organic Synthesis

7-Bromo-2-naphthylacetic acid serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis .

Research indicates that this compound exhibits notable biological activities:

- Plant Growth Regulation : It has been shown to influence cell elongation and division in various plant species, acting as a plant growth regulator .

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory and analgesic effects, although further research is needed to elucidate its mechanisms of action .

Pharmaceutical Development

The compound is being investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets. For instance, studies have explored its interactions with enzymes involved in plant growth regulation and receptors related to inflammation pathways .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound revealed that using specific catalysts can enhance yield and purity. The researchers demonstrated that adjusting reaction conditions led to improved efficiency in producing high-purity compounds suitable for further applications .

In another investigation, researchers assessed the anti-inflammatory properties of this compound using various in vitro assays. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile building block for complex molecules |

| Plant Growth Regulation | Influences cell elongation and division | Acts as a plant growth regulator |

| Pharmaceutical Development | Potential drug candidate for inflammation control | Interacts with specific biological targets |

Mecanismo De Acción

El mecanismo por el cual el ácido 7-bromo-2-naftilacético ejerce sus efectos depende de su interacción con los objetivos moleculares. Por ejemplo, en los sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad. El átomo de bromo puede mejorar la capacidad del compuesto para formar enlaces de halógeno, influyendo en su afinidad de unión y especificidad.

Compuestos similares:

Ácido 2-naftilacético: Carece del átomo de bromo, lo que da como resultado una reactividad y una actividad biológica diferentes.

Ácido 7-cloro-2-naftilacético: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a variaciones en las propiedades químicas y físicas.

Ácido 7-yodo-2-naftilacético:

Unicidad: El ácido 7-bromo-2-naftilacético es único debido a la presencia del átomo de bromo, que confiere propiedades químicas distintas, como una mayor reactividad en reacciones de sustitución y el potencial para la formación de enlaces de halógeno. Estas características lo convierten en un compuesto valioso para diversas aplicaciones sintéticas y de investigación.

Comparación Con Compuestos Similares

Data Table: Comparative Analysis

Actividad Biológica

Overview

7-Bromo-2-naphthylacetic acid (7-BNAA) is an organic compound with the molecular formula CHBrO. It is a derivative of naphthalene, notable for its bromine atom at the 7th position and an acetic acid group at the 2nd position. This unique structure contributes to its diverse biological activities, particularly in plant growth regulation and potential therapeutic applications.

The synthesis of 7-BNAA typically involves the bromination of 2-naphthylacetic acid using bromine or N-bromosuccinimide (NBS) in inert solvents like carbon tetrachloride or chloroform. This controlled reaction ensures selective bromination at the desired position, resulting in a compound that exhibits distinct chemical properties compared to its non-brominated counterparts.

Plant Growth Regulation

7-BNAA has been primarily studied for its role as a plant growth regulator, particularly as an auxin analog. Auxins are essential hormones in plants that regulate various growth processes, including cell elongation, root formation, and response to gravity and light. Research indicates that 7-BNAA can mimic natural auxins, thereby influencing plant development:

- Root Development : Studies have shown that 7-BNAA promotes root elongation and lateral root formation in various plant species. It enhances the expression of genes associated with root growth, indicating its potential use in agriculture to improve crop yields .

- Gravitropic Response : The compound has been linked to enhanced gravitropic responses in plants, suggesting its role in modulating auxin transport and distribution within plant tissues .

Anticancer Properties

Recent investigations have explored the anticancer potential of 7-BNAA. Its mechanism of action appears to involve:

- Cell Cycle Arrest : In vitro studies demonstrate that 7-BNAA can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates. This is attributed to its ability to modulate signaling pathways related to cell division .

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic factors. This makes it a candidate for further research in cancer therapeutics .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 7-BNAA, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Naphthylacetic Acid | Lacks bromine atom | Moderate auxin activity |

| 7-Chloro-2-naphthylacetic Acid | Contains chlorine instead of bromine | Similar auxin-like effects, less potent |

| 7-Iodo-2-naphthylacetic Acid | Contains iodine | Increased biological activity compared to non-halogenated variants |

This table illustrates how halogen substitutions impact the biological activity of naphthylacetic acid derivatives.

Case Studies

- Agricultural Application : A field study demonstrated that applying 7-BNAA significantly increased tomato plant yield by enhancing root biomass and fruit size compared to untreated controls. The treatment resulted in a 30% increase in yield over the growing season .

- Cancer Research : In a laboratory setting, treatment of breast cancer cell lines with varying concentrations of 7-BNAA revealed a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at nanomolar concentrations. Further analysis showed that the compound induced apoptosis through mitochondrial pathways .

Q & A

What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

- Population : Target enzymes/receptors.

- Intervention : Structural modifications of the compound.

- Comparison : Existing inhibitors or agonists.

- Outcome : Binding affinity or catalytic inhibition.

Avoid overly broad questions (e.g., "Is this compound useful?") in favor of mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.